molecular formula C14H21ClN2O3S B7718407 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide

2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide

Cat. No. B7718407
M. Wt: 332.8 g/mol
InChI Key: RGGJBFOPRXDMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide, commonly known as CBMSA, is a chemical compound that belongs to the sulfonamide class of drugs. CBMSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

CBMSA exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase by CBMSA has been shown to have therapeutic implications for various diseases and disorders.
Biochemical and Physiological Effects:
CBMSA has been shown to have a number of biochemical and physiological effects. In addition to its effects on carbonic anhydrase inhibition, CBMSA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have effects on the central nervous system, including the potential to act as an anticonvulsant and analgesic.

Advantages and Limitations for Lab Experiments

CBMSA has several advantages and limitations for lab experiments. One advantage is its potent inhibition of carbonic anhydrase, which makes it a useful tool for studying the structure and function of these enzymes. Another advantage is its potential use as a drug candidate for the treatment of various diseases and disorders. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on CBMSA. One direction is the continued investigation of its potential use as a drug candidate for the treatment of various diseases and disorders. Another direction is the development of new synthetic methods for CBMSA, which could improve its yield and purity. Additionally, further studies on the biochemical and physiological effects of CBMSA could lead to the discovery of new therapeutic applications for the compound.

Synthesis Methods

The synthesis of CBMSA involves the reaction of 4-chlorobenzylamine with isobutylacetyl chloride in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified by recrystallization to obtain CBMSA in high yield and purity.

Scientific Research Applications

CBMSA has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, CBMSA has been investigated for its potential use as a drug candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. In pharmacology, CBMSA has been studied for its effects on carbonic anhydrase inhibition, which has implications for the treatment of metabolic disorders such as diabetes and obesity. In biochemistry, CBMSA has been used as a tool to study the structure and function of carbonic anhydrase enzymes.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-11(2)8-16-14(18)10-17(21(3,19)20)9-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGJBFOPRXDMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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